Cytotoxicity in Cancer Cell Lines: 1-(Pyridin-2-yl)pentan-1-one (6m) Exhibits No Activity vs. 6n
In a comparative cytotoxicity panel against HepG2 and A549 cancer cell lines, the target compound 1-(Pyridin-2-yl)pentan-1-one (designated Compound 6m) demonstrates a complete lack of growth inhibition (IC50 > 40 µM in both lines). This sharply contrasts with its close structural analog, 2-Pyridyl t-butyl ketone (Compound 6n), which exhibits measurable cytotoxicity against HepG2 cells with an IC50 of 15.71 ± 0.11 µM under identical conditions [1]. This quantifies a significant difference in activity (>2.5-fold) driven solely by the change from n-butyl to t-butyl substitution.
| Evidence Dimension | Cell Viability Inhibition (Cytotoxicity) |
|---|---|
| Target Compound Data | IC50 > 40 µM (HepG2); IC50 > 40 µM (A549) |
| Comparator Or Baseline | 2-Pyridyl t-butyl ketone (Analog 6n): IC50 15.71 ± 0.11 µM (HepG2); IC50 > 40 µM (A549) |
| Quantified Difference | >2.5-fold reduction in potency for 1-(Pyridin-2-yl)pentan-1-one vs. t-butyl analog |
| Conditions | HepG2 and A549 cell lines (standard cytotoxicity assay) |
Why This Matters
This data defines 1-(Pyridin-2-yl)pentan-1-one as an inactive comparator suitable for establishing baseline selectivity or negative controls in cancer cell viability assays.
- [1] PMC7170311. Table 1: Compounds and Cytotoxicity Data. https://pmc.ncbi.nlm.nih.gov/articles/PMC7170311/table/t0001/ (accessed 2026). View Source
